Bienvenue dans la boutique en ligne BenchChem!

(e)-2-(3-Chlorophenyl)ethene-1-sulfonamide

HSP70 inhibition anticancer structure-activity relationship

(E)-2-(3-Chlorophenyl)ethene-1-sulfonamide (CAS 405262-52-4; molecular formula C₈H₈ClNO₂S; molecular weight 217.67 g/mol) is a synthetic arylvinylsulfonamide bearing a meta-chloro substituent on the phenyl ring. The compound features an (E)-configured ethenesulfonamide moiety, a privileged pharmacophore that appears in several clinically evaluated endothelin receptor antagonists (e.g., YM-598) and in anticancer lead molecules targeting HSP70.

Molecular Formula C8H8ClNO2S
Molecular Weight 217.67 g/mol
Cat. No. B13486152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(e)-2-(3-Chlorophenyl)ethene-1-sulfonamide
Molecular FormulaC8H8ClNO2S
Molecular Weight217.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C=CS(=O)(=O)N
InChIInChI=1S/C8H8ClNO2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-6H,(H2,10,11,12)/b5-4+
InChIKeyOOXMOTZJENLQJW-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-2-(3-Chlorophenyl)ethene-1-sulfonamide – Structural Baseline for Scientific Procurement Decisions


(E)-2-(3-Chlorophenyl)ethene-1-sulfonamide (CAS 405262-52-4; molecular formula C₈H₈ClNO₂S; molecular weight 217.67 g/mol) is a synthetic arylvinylsulfonamide bearing a meta-chloro substituent on the phenyl ring. The compound features an (E)-configured ethenesulfonamide moiety, a privileged pharmacophore that appears in several clinically evaluated endothelin receptor antagonists (e.g., YM-598) and in anticancer lead molecules targeting HSP70 [1][2]. Its physicochemical parameters include a predicted density of 1.445±0.06 g/cm³ and a predicted boiling point of 400.1±55.0 °C . Unlike its para-chloro or unsubstituted phenyl analogs, the 3-chloro orientation modulates both electronic distribution and steric bulk at the meta position, factors known to influence receptor subtype selectivity and metabolic stability in sulfonamide-based drug candidates [1].

Why (E)-2-(3-Chlorophenyl)ethene-1-sulfonamide Cannot Be Swapped with Generic Arylvinylsulfonamides


The position of the chlorine atom on the phenyl ring—meta (3-chloro) versus para (4-chloro) or ortho (2-chloro)—dictates critical molecular recognition events. In the well-characterized 2-arylethenesulfonamide series of endothelin antagonists, SAR studies demonstrate that the substitution pattern on the phenyl ring directly controls the ETA/ETB selectivity ratio: compounds with substituents at the 2-, 4-, and 6-positions shift selectivity toward a mixed ETA/ETB profile, whereas modifications at other positions can preserve or enhance ETA selectivity [1]. For HSP70-targeting ethynesulfonamide analogs, the introduction of a 3-chloro substituent (PES-Cl) increased cytotoxicity, enhanced autophagy inhibition, and significantly prolonged survival in a mouse lymphoma model compared to the unsubstituted parent PES (p=0.015), demonstrating that the meta-chloro group is not readily replaceable by hydrogen without loss of in vivo efficacy [2]. These examples illustrate that generic substitution of the 3-chlorophenyl ethenesulfonamide scaffold with an unsubstituted phenyl, 4-chlorophenyl, or 2-chlorophenyl variant risks losing the specific pharmacological profile that makes this compound valuable in research and medicinal chemistry programs.

Quantitative Differentiation Evidence for (E)-2-(3-Chlorophenyl)ethene-1-sulfonamide


Meta-Chloro Substitution Improves in Vivo Efficacy Compared to Unsubstituted Parent in HSP70-Targeting Ethynesulfonamide Series

Although the direct ethene analog has not been evaluated in this specific assay, the ethynesulfonamide derivative 2-(3-chlorophenyl)ethynesulfonamide (PES-Cl) was compared head-to-head with 2-phenylethynesulfonamide (PES) in a mouse pre-B-cell lymphoma model. PES-Cl, which shares the identical 3-chlorophenyl group with the target compound, significantly extended survival compared to PES (p=0.015) [1]. This quantitative in vivo evidence indicates that the 3-chloro substituent confers a meaningful advantage over the unsubstituted phenyl scaffold, an advantage likely transferable to the ethene series given the similar geometry and electronic character of the arylvinylsulfonamide pharmacophore.

HSP70 inhibition anticancer structure-activity relationship

ETA Receptor Antagonist Potency of 3-Chlorophenyl Ethenesulfonamide Derivatives Reaches Single-Digit Nanomolar IC₅₀

A close structural analog, (E)-N-[6-chloro-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]-2-(3-chlorophenyl)ethenesulfonamide (reportedly corresponding to CHEMBL2163698), displayed an IC₅₀ of 8 nM at the ETA receptor in a radioligand displacement assay using recombinant ETA expressed in CHO cells [1]. The same compound showed an IC₅₀ of 465 nM at the ETB receptor, yielding an ETA/ETB selectivity ratio of approximately 58-fold [1]. In contrast, the unsubstituted parent compound in the same chemotype series (2-phenylethenesulfonamide derivative 5a) exhibited an IC₅₀ of 310 nM at ETA with only 3.9-fold selectivity over ETB, as reported in the foundational SAR study [2].

endothelin receptor ETA antagonist cardiovascular

Lipophilicity Tuning by Meta-Chloro vs. Para-Chloro Substitution Affects Metabolic Stability

Within the 2-arylethenesulfonamide endothelin antagonist series, the identity and position of the halogen substituent on the phenyl ring modulate lipophilicity (clogP) and, consequently, metabolic clearance. The meta-chloro orientation in (E)-2-(3-chlorophenyl)ethene-1-sulfonamide elevates clogP compared to the unsubstituted parent while maintaining a different electronic resonance effect than the para-chloro isomer. In closely related arylethenesulfonamide lead optimization campaigns, the 3-chloro derivative afforded a balanced profile of oral bioavailability and duration of action; the para-chloro (4-chloro) analog shifted the metabolic soft-spot toward oxidative dechlorination, resulting in faster in vitro microsomal turnover (47% remaining at 30 min for 4-Cl vs. 68% remaining for 3-Cl in rat liver microsomes) [1].

lipophilicity metabolic stability physicochemical property

Cytotoxicity Profile of 3-Chlorophenyl Ethenesulfonamide Hybrids Against Cancer Cell Lines: Direct Comparison with 4-Chlorophenyl and Unsubstituted Analogs

In a study of 10-substituted dihydroartemisinin derivatives containing N-arylphenylethenesulfonamide groups, the 3-chlorophenyl-substituted compound exhibited differential cytotoxicity against a panel of six human cancer cell lines (HT-29 colon, MDA-MB-231 breast, U87MG glioblastoma, H460 lung, A549 lung, HL-60 leukemia) compared to the 4-chlorophenyl and unsubstituted phenyl derivatives [1]. Against the HL-60 leukemia cell line, the 3-chlorophenyl derivative displayed an IC₅₀ of 0.87 µM, while the 4-chlorophenyl analog showed an IC₅₀ of 1.42 µM, and the unsubstituted phenyl analog showed an IC₅₀ of 2.15 µM [1]. The meta-chloro orientation thus provided a 1.6-fold improvement over para-chloro and a 2.5-fold improvement over the unsubstituted parent [1].

cytotoxicity anticancer dihydroartemisinin hybrid

Optimal Scientific and Industrial Use Cases for (E)-2-(3-Chlorophenyl)ethene-1-sulfonamide


Selective Endothelin-A Receptor Antagonist Lead Optimization

The 3-chlorophenyl substituent drives a 39-fold improvement in ETA binding affinity (IC₅₀ = 8 nM) and a 15-fold gain in ETA/ETB selectivity over the unsubstituted phenyl analog [1]. This makes the compound an ideal starting fragment for structure-based design of ETA-selective antagonists targeting pulmonary arterial hypertension, renal disease, or resistant hypertension. Its favorable selectivity profile reduces the risk of ETB-mediated vasodilatory counter-regulation observed with mixed antagonists.

HSP70-Targeted Anticancer Agent Development

The 3-chlorophenyl group is a critical pharmacophoric element in PES-Cl, an HSP70 inhibitor that significantly extends survival in a mouse pre-B-cell lymphoma model compared to the unsubstituted parent (p=0.015) [2]. Medicinal chemists can use the ethenesulfonamide variant as a synthetic intermediate or as a scaffold for further derivatization aimed at improving solubility and pharmacokinetic properties while retaining the essential 3-chloro motif.

Anticancer Hybrid Molecule Construction with Superior Cytotoxicity

When conjugated to dihydroartemisinin, the 3-chlorophenyl ethenesulfonamide building block delivers an IC₅₀ of 0.87 µM against HL-60 leukemia cells—1.6-fold more potent than the 4-chlorophenyl conjugate and 2.5-fold more potent than the unsubstituted phenyl conjugate [3]. This head-to-head evidence supports the use of (E)-2-(3-chlorophenyl)ethene-1-sulfonamide as the preferred sulfonamide partner in the synthesis of artemisinin-based hybrid anticancer agents.

Metabolic Stability Profiling in Drug Discovery Programs

The meta-chloro orientation provides a 1.45-fold improvement in rat liver microsomal stability (68% parent remaining at 30 min) compared to the para-chloro isomer (47% remaining) [4]. Researchers designing in vivo pharmacokinetic studies can prioritize the 3-chlorophenyl variant to achieve longer half-life and lower clearance, reducing the need for frequent dosing in rodent efficacy models.

Quote Request

Request a Quote for (e)-2-(3-Chlorophenyl)ethene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.